

Elenestinib's Impact on Mast Cell Biology: A Technical Guide

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Compound of Interest

Compound Name: *Elenestinib*

Cat. No.: *B11927276*

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Executive Summary

Elenestinib (formerly BLU-263) is a next-generation, orally bioavailable, potent, and highly selective inhibitor of the KIT D816V mutation, the primary driver of systemic mastocytosis (SM) in approximately 95% of cases.[1][2] This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, resulting in uncontrolled proliferation and activation of mast cells.

Elenestinib is engineered for minimal central nervous system penetration, aiming to reduce the risk of neurological side effects observed with other KIT inhibitors.[3] Preclinical and clinical data have demonstrated **Elenestinib**'s ability to potently inhibit KIT D816V, leading to a reduction in mast cell burden and an improvement in symptoms for patients with indolent systemic mastocytosis (ISM). This document provides an in-depth technical overview of **Elenestinib**'s mechanism of action, its impact on mast cell biology supported by quantitative data, detailed experimental methodologies, and visual representations of its effects on cellular signaling.

Mechanism of Action: Targeting the Driver of Mastocytosis

Elenestinib is a small molecule tyrosine kinase inhibitor that selectively binds to and inhibits the constitutively active D816V mutant of the KIT receptor.[4][5] This targeted action blocks the downstream signaling pathways that promote mast cell proliferation, survival, and activation.

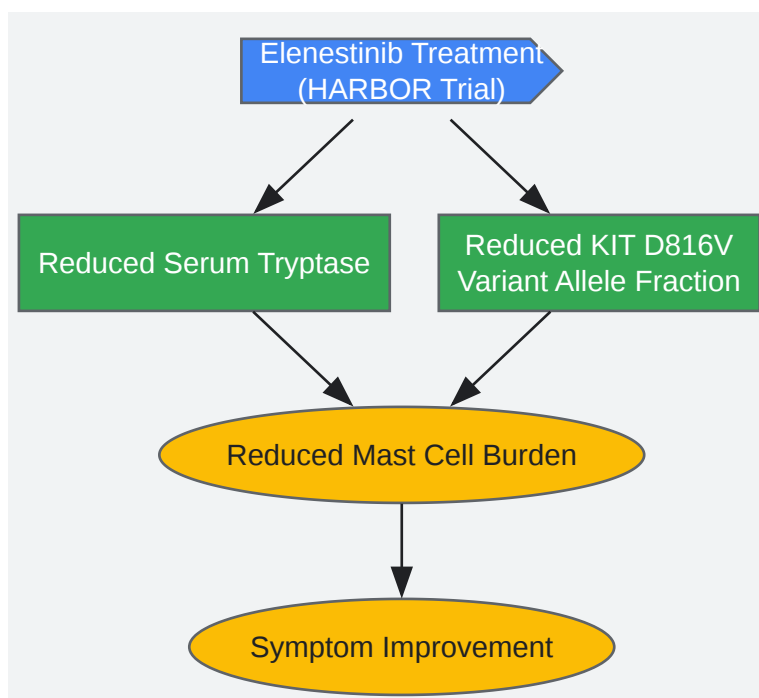
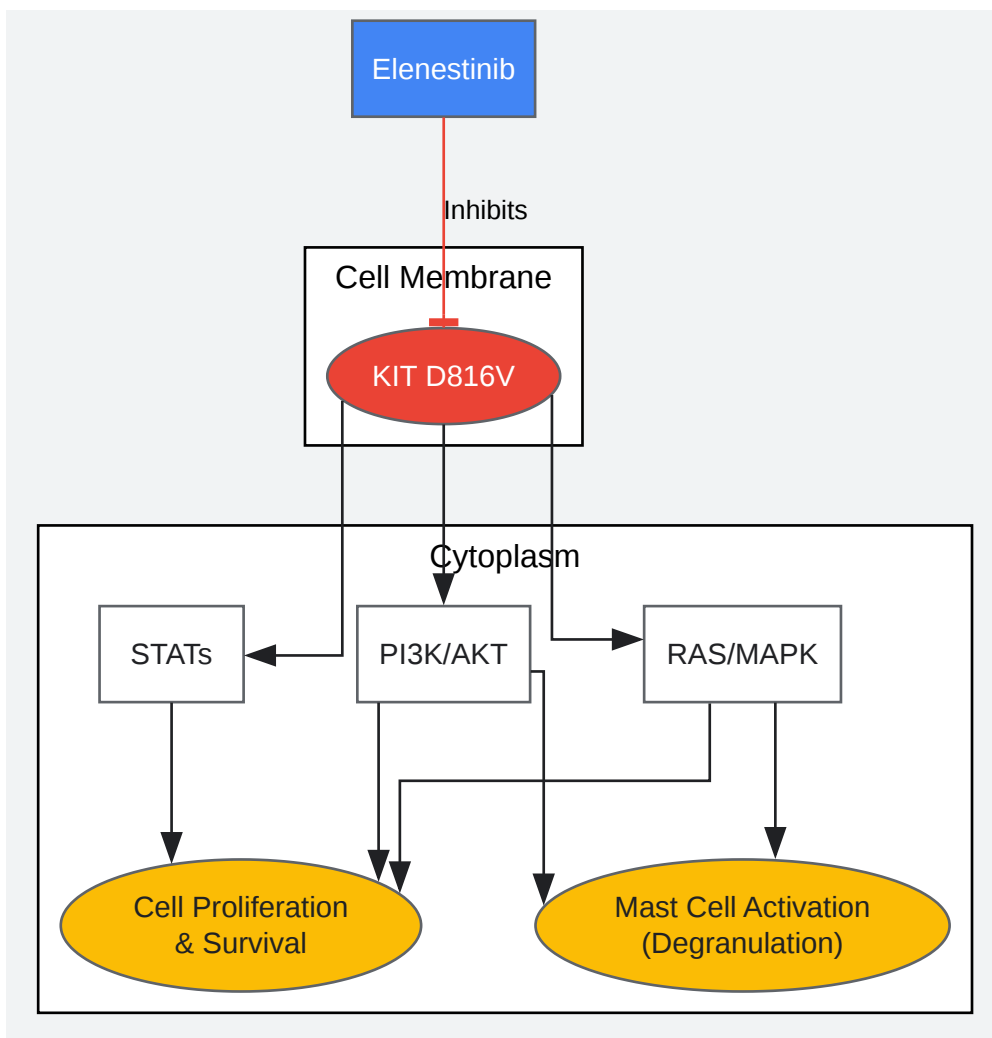
Elenestinib's Potency and Selectivity

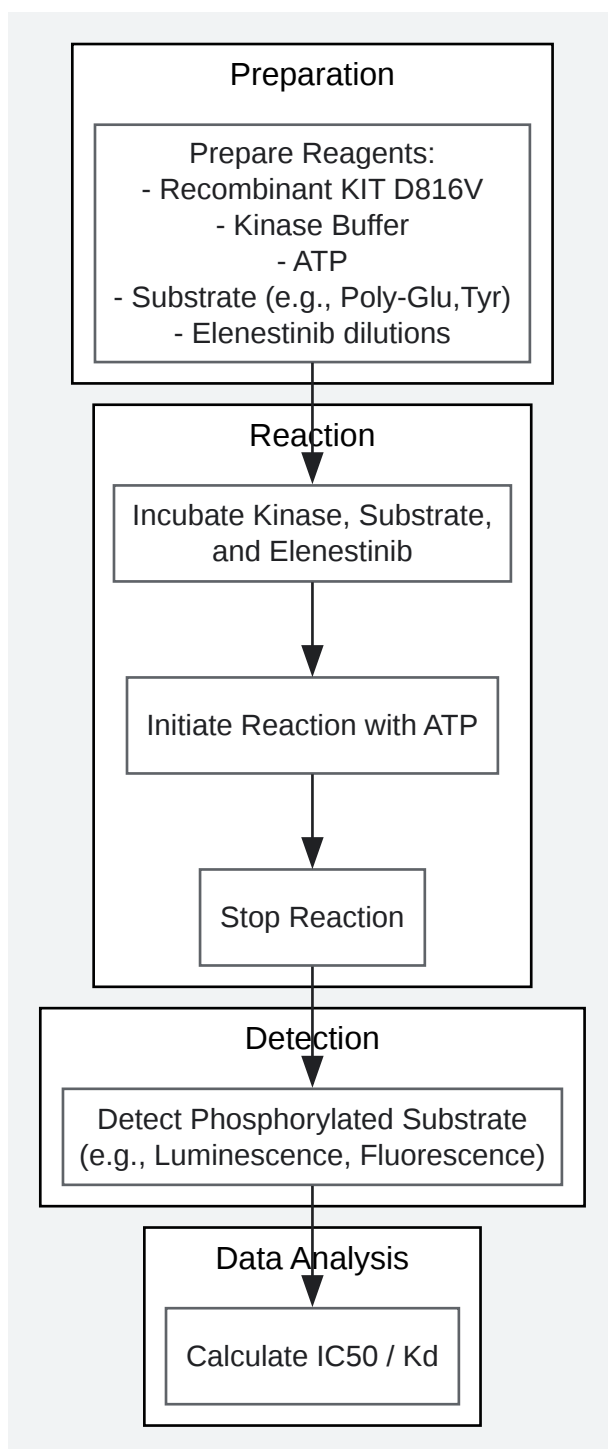
Preclinical studies have established the high potency and selectivity of **Elenestinib** for the KIT D816V mutation.

Parameter	Value	Assay Type
IC50 for KIT D816V	6 nM	Cellular Assay[5]
IC50 for KIT D816V phosphorylation	3.1 nM	Biochemical Assay[6]
Kd for KIT D816V	0.24 nM	Biochemical Assay[2]
IC50 for wild-type KIT proliferation	95.9 nM	Cellular Assay[6]
IC50 for wild-type KIT phosphorylation	82.6 nM	Biochemical Assay[6]

Downstream Signaling Pathway Inhibition

The binding of **Elenestinib** to the ATP-binding pocket of the KIT D816V kinase domain prevents its autophosphorylation and subsequent activation of downstream signaling cascades. This interruption is crucial in mitigating the pathological activity of mast cells.





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